molecular formula C4H10O4S B134243 2-Hydroxypropyl methanesulfonate CAS No. 113391-95-0

2-Hydroxypropyl methanesulfonate

Cat. No.: B134243
CAS No.: 113391-95-0
M. Wt: 154.19 g/mol
InChI Key: CKQAPCVWBGOGEW-UHFFFAOYSA-N
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Description

2-Hydroxypropyl methanesulfonate is an organic compound with the molecular formula C4H10O4S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-hydroxypropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methanesulfonate group.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxypropyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in biochemical studies to modify proteins and nucleic acids.

    Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxypropyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This alkylation can result in the modification of the biological activity of these molecules, making it useful in various biochemical applications.

Comparison with Similar Compounds

  • Ethyl methanesulfonate
  • Methyl methanesulfonate
  • Isopropyl methanesulfonate

Comparison: 2-Hydroxypropyl methanesulfonate is unique due to the presence of the 2-hydroxypropyl group, which imparts different chemical properties compared to other methanesulfonate esters. This group enhances its solubility in water and other polar solvents, making it more versatile in various applications. Additionally, the hydroxyl group provides an additional site for chemical modification, increasing its utility in synthetic chemistry and biochemical studies.

Properties

IUPAC Name

2-hydroxypropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQAPCVWBGOGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550108
Record name 2-Hydroxypropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113391-95-0
Record name 2-Hydroxypropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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